(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile
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Overview
Description
(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amino alcohol with a nitrile compound can lead to the formation of the desired bicyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. Techniques such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety, are often employed. Additionally, the use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted nitrile derivatives.
Scientific Research Applications
(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features but different functional groups.
3-Aminobenzotrifluoride: Another compound with a trifluoromethyl group, used in the synthesis of herbicides and pharmaceuticals.
Uniqueness
(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile is unique due to its bicyclic structure and the presence of both an oxazine ring and a carbonitrile group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
(3R,8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile |
InChI |
InChI=1S/C8H12N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-3,5-6H2/t7-,8+/m1/s1 |
InChI Key |
QTSMFXRROVYNJQ-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@@H]2CO[C@H](CN2C1)C#N |
Canonical SMILES |
C1CC2COC(CN2C1)C#N |
Origin of Product |
United States |
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